molecular formula C12H26 B14534153 5-Ethyl-4,4-dimethyloctane CAS No. 62183-70-4

5-Ethyl-4,4-dimethyloctane

Cat. No.: B14534153
CAS No.: 62183-70-4
M. Wt: 170.33 g/mol
InChI Key: BETVNWPSZXTJLK-UHFFFAOYSA-N
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Description

5-Ethyl-4,4-dimethyloctane is an organic compound with the molecular formula C12H26 . It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is part of the larger family of alkanes, which are known for their relatively simple chemical structure and lack of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4,4-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process typically includes distillation and purification steps to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.

Common Reagents and Conditions

    Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light.

    Combustion: Oxygen (O2) at high temperatures.

    Cracking: Catalysts such as zeolites at high temperatures.

Major Products Formed

    Halogenation: Haloalkanes (e.g., 5-chloro-4,4-dimethyloctane).

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

5-Ethyl-4,4-dimethyloctane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the behavior of branched alkanes in chemical reactions.

    Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.

    Industry: Used as a solvent or intermediate in the synthesis of other chemicals.

Mechanism of Action

As an alkane, 5-ethyl-4,4-dimethyloctane is relatively inert and does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its hydrophobic interactions with other molecules. In chemical reactions, it undergoes substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5,5-dimethyloctane
  • 3-Ethyl-4,5-dimethyloctane
  • 3-Ethyl-5,5-dimethyloctane

Uniqueness

5-Ethyl-4,4-dimethyloctane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. The position of the ethyl and methyl groups can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

62183-70-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-4,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(8-3)12(4,5)10-7-2/h11H,6-10H2,1-5H3

InChI Key

BETVNWPSZXTJLK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)CCC

Origin of Product

United States

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